

Technical Support Center: Enhancing SA-BPyne Detection Sensitivity

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| Compound of Interest | | |
|----------------------|------------|-----------|
| Compound Name: | SAHA-BPyne | |
| Cat. No.: | B610664 | Get Quote |

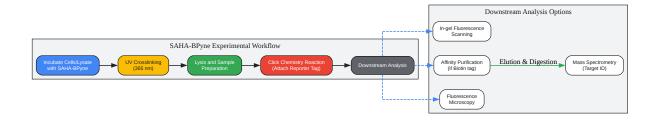
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of **SAHA-BPyne** detection in their experiments.

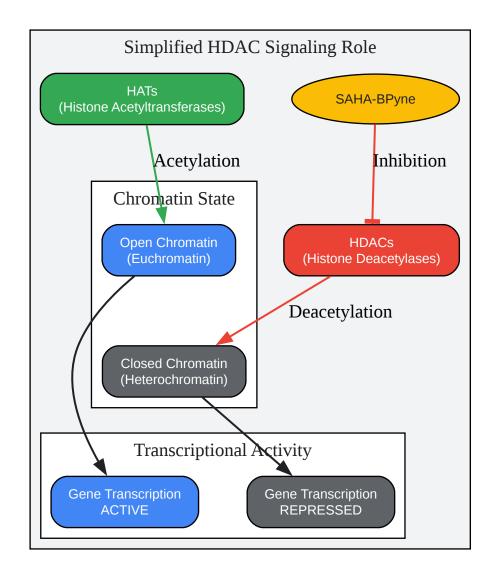
Frequently Asked Questions (FAQs) Q1: What is SAHA-BPyne and what is its mechanism of action?

SAHA-BPyne is a chemical probe derived from Suberoylanilide hydroxamic acid (SAHA), a known inhibitor of histone deacetylases (HDACs). It is a trifunctional molecule designed for activity-based protein profiling (ABPP). Its mechanism involves three key steps:

- Target Binding: The SAHA moiety binds to the active site of HDACs and other potential protein targets.
- Covalent Crosslinking: Upon exposure to UV light (typically 365 nm), the benzophenone
 (BP) group becomes activated and forms a covalent bond with nearby amino acid residues of the target protein.
- Bioorthogonal Ligation: The terminal alkyne (yne) handle allows for the attachment of a
 reporter tag (e.g., a fluorophore or biotin) via a copper-catalyzed azide-alkyne cycloaddition
 (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click
 chemistry." This enables visualization and enrichment of the target proteins.









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